molecular formula C12H13NO2 B107134 5-Butylisatin CAS No. 18331-71-0

5-Butylisatin

Cat. No.: B107134
CAS No.: 18331-71-0
M. Wt: 203.24 g/mol
InChI Key: WIEJKTTWCGNQHH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Butylisatin can be synthesized through various methods. One common approach involves the alkylation of isatin. The process typically includes the following steps:

    Starting Material: Isatin (1H-indole-2,3-dione).

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-Butylisatin undergoes various chemical reactions, including:

    Oxidation: Conversion to this compound N-oxide using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction to 5-butyl-2,3-dihydro-1H-indole-2,3-dione using reducing agents such as sodium borohydride.

    Substitution: Halogenation at the 5-position using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: N-bromosuccinimide, N-chlorosuccinimide.

Major Products:

    Oxidation Products: this compound N-oxide.

    Reduction Products: 5-butyl-2,3-dihydro-1H-indole-2,3-dione.

    Substitution Products: 5-bromo- or 5-chloro-butylisatin.

Scientific Research Applications

5-Butylisatin has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing various heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 5-butylisatin involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with cellular pathways by modulating protein-protein interactions and signaling cascades.

Comparison with Similar Compounds

    Isatin: The parent compound with a broad spectrum of biological activities.

    5-Bromo-isatin: Known for its enhanced cytotoxic properties.

    5-Chloro-isatin: Exhibits significant antibacterial and antifungal activities.

Uniqueness of 5-Butylisatin: this compound stands out due to the presence of the butyl group, which can enhance its lipophilicity and membrane permeability. This modification can lead to improved bioavailability and efficacy in biological systems.

Properties

IUPAC Name

5-butyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-2-3-4-8-5-6-10-9(7-8)11(14)12(15)13-10/h5-7H,2-4H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEJKTTWCGNQHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C=C1)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171410
Record name 5-Butylisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18331-71-0
Record name 5-Butylisatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018331710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Butylisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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